N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a substituted pyridine-thiophene moiety. The compound’s structure combines a benzo-dioxine ring (a privileged scaffold in medicinal chemistry for its metabolic stability and hydrogen-bonding capacity) with a pyridinylmethyl-thiophene group, which may enhance lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-26(22,15-3-4-16-17(10-15)24-8-7-23-16)20-11-13-2-1-6-19-18(13)14-5-9-25-12-14/h1-6,9-10,12,20H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRLVZNFPZMZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against various targets such askinase p70S6Kβ and collagen prolyl-4-hydroxylase . These targets play crucial roles in cellular processes such as protein synthesis and collagen formation, respectively.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
The compound likely affects biochemical pathways related to its targets. For instance, inhibition of collagen prolyl-4-hydroxylase can disrupt collagen synthesis, affecting the integrity of the extracellular matrix. Similarly, modulation of kinase p70S6Kβ activity can impact protein synthesis and cell growth.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of collagen prolyl-4-hydroxylase , it could potentially reduce collagen synthesis. If it modulates the activity of kinase p70S6Kβ , it could affect protein synthesis and cell growth.
Biological Activity
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
IUPAC Name : this compound
Molecular Formula : C₁₈H₁₆N₂O₄S₂
Molecular Weight : 388.5 g/mol
The compound's structure features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. The presence of thiophene and pyridine rings enhances its interaction with biological macromolecules through π-π stacking and hydrogen bonding.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Antitumor Activity
The compound has potential antitumor activity due to its ability to modulate various signaling pathways involved in cancer progression. Studies on related compounds suggest that they may inhibit key enzymes such as BRAF(V600E) and EGFR, which are critical in tumor growth and proliferation . The structure suggests that it could be a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been found to reduce the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), indicating their potential use in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : It might bind to receptors that regulate cellular signaling pathways related to growth and inflammation.
Research Findings and Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features and properties of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide and related compounds:
Core Structural Variations
- Benzo-dioxine Sulfonamide Backbone: All compounds share the 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide core, which provides a planar, electron-rich aromatic system for target binding. This scaffold is known for its stability and is frequently employed in drug design .
- Substituent Diversity: The target compound’s pyridin-3-ylmethyl-thiophene group contrasts with analogs bearing bis-thiophene (), pyridazinone (), or hydroxypropyl-thiophene () substituents. These variations influence steric bulk, solubility, and electronic properties.
Physicochemical Properties
- Lipophilicity: The bis-thiophene analog () has higher lipophilicity (logP estimated ~3.5) due to its non-polar thiophene groups, whereas the hydroxypropyl analog () is more hydrophilic (logP ~2.1). The target compound’s pyridine-thiophene balance may offer intermediate logP (~2.8), optimizing membrane permeability .
- Melting Points : While data for the target compound are lacking, analogs like 5f () and 4f () show melting points between 129–193°C, correlating with crystalline stability from sulfonamide hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can steric hindrance be mitigated during synthesis?
- Methodological Answer : Use Design of Experiments (DOE) to systematically explore reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For steric hindrance, consider substituent modifications or stepwise coupling strategies. Computational tools like density functional theory (DFT) can predict steric interactions .
- Key Reference : Statistical DOE methods reduce trial-and-error approaches by identifying critical variables for yield optimization .
Q. Which spectroscopic techniques are most reliable for characterizing the sulfonamide and dihydrobenzo[d][1,4]dioxine moieties?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the thiophene-pyridine region.
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error.
- FT-IR : Validate sulfonamide S=O stretches (1350–1150 cm⁻¹) and aromatic C-H bending .
- Key Reference : Proximate chemical analyses in similar heterocycles emphasize multi-technique validation .
Q. How can aqueous solubility be improved without compromising bioactivity?
- Methodological Answer :
- Salt formation : Test sulfonamide deprotonation with NaOH/KOH.
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations.
- Structural analogs : Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions .
Advanced Research Questions
Q. What computational strategies predict binding affinities of this compound to kinase targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of kinases (e.g., JAK2, EGFR).
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100+ ns trajectories.
- Free-energy perturbation (FEP) : Quantify ΔΔG values for sulfonamide interactions .
- Key Reference : Quantum chemical calculations combined with experimental data refine binding hypotheses .
Q. How to resolve contradictions in cytotoxicity data across cell lines (e.g., IC50 variability)?
- Methodological Answer :
- Meta-analysis : Normalize data using Z-score or fold-change relative to controls.
- Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant lines.
- Assay standardization : Control for cell confluency, serum concentration, and ATP levels .
- Key Reference : Antioxidant capacity studies highlight protocol harmonization to minimize variability .
Q. What in vivo models are suitable for assessing neuroinflammatory targeting?
- Methodological Answer :
- Transgenic mice : Use models with NF-κB or COX-2 overexpression in CNS tissues.
- Pharmacokinetics : Measure brain-plasma ratios via LC-MS/MS after IV/oral dosing.
- Biomarker validation : Quantify TNF-α, IL-6, and GFAP in CSF .
- Key Reference : Atmospheric pollutant studies emphasize longitudinal biomarker tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
